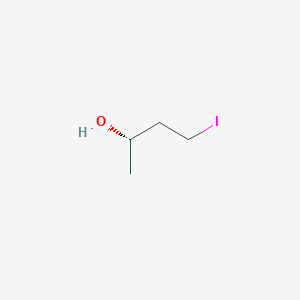
(2S)-4-Iodobutan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-4-Iodobutan-2-ol is an organic compound with the molecular formula C4H9IO. It is a chiral molecule, meaning it has a non-superimposable mirror image. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
(2S)-4-Iodobutan-2-ol can be synthesized through several methods. One common approach involves the iodination of butan-2-ol. The reaction typically uses iodine (I2) and a reducing agent such as phosphorus trichloride (PCl3) or red phosphorus in the presence of a solvent like acetic acid. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
(2S)-4-Iodobutan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The iodine atom can be reduced to form butan-2-ol.
Substitution: The iodine atom can be substituted with other nucleophiles, such as hydroxide ions, to form different alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or potassium cyanide (KCN) can be used under basic conditions.
Major Products Formed
Oxidation: Forms butan-2-one or butanoic acid.
Reduction: Forms butan-2-ol.
Substitution: Forms various substituted butanols depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(2S)-4-Iodobutan-2-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (2S)-4-Iodobutan-2-ol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with other molecules, while the iodine atom can participate in halogen bonding. These interactions can influence the compound’s reactivity and its effects in biological systems.
Comparación Con Compuestos Similares
Similar Compounds
(2R)-4-Iodobutan-2-ol: The enantiomer of (2S)-4-Iodobutan-2-ol, with similar chemical properties but different biological activity.
4-Bromobutan-2-ol: Similar structure but with a bromine atom instead of iodine, leading to different reactivity.
4-Chlorobutan-2-ol: Similar structure but with a chlorine atom, also resulting in different reactivity.
Uniqueness
This compound is unique due to the presence of the iodine atom, which is larger and more polarizable than bromine or chlorine. This can lead to different reactivity patterns and interactions with other molecules, making it a valuable compound for specific applications in research and industry.
Propiedades
Número CAS |
59780-24-4 |
|---|---|
Fórmula molecular |
C4H9IO |
Peso molecular |
200.02 g/mol |
Nombre IUPAC |
(2S)-4-iodobutan-2-ol |
InChI |
InChI=1S/C4H9IO/c1-4(6)2-3-5/h4,6H,2-3H2,1H3/t4-/m0/s1 |
Clave InChI |
FRITUKTYDGNWAY-BYPYZUCNSA-N |
SMILES isomérico |
C[C@@H](CCI)O |
SMILES canónico |
CC(CCI)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Phosphonium, triphenyl[(phenylseleno)methyl]-, bromide](/img/structure/B14616450.png)
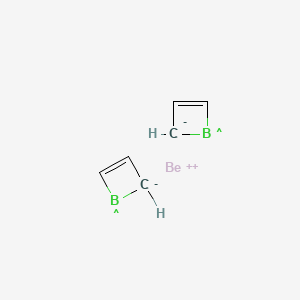
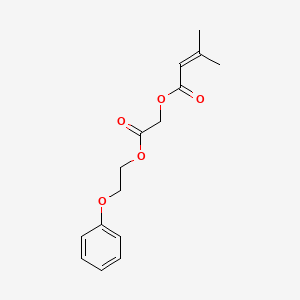
![Benzamide, N-[1-methoxy-2-oxo-2-(phenylamino)ethyl]-](/img/structure/B14616461.png)
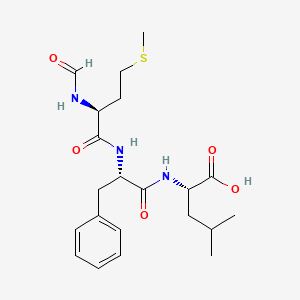
![2-[(3-Methyloxiran-2-yl)methyl]-1lambda~6~-thiolane-1,1-dione](/img/structure/B14616475.png)
![2-Benzylidene-6-[(4-methoxyphenyl)methylidene]cyclohexan-1-one](/img/structure/B14616476.png)
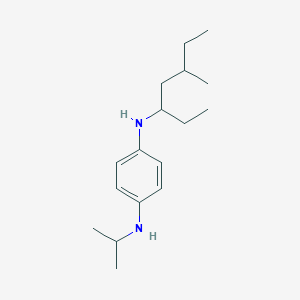
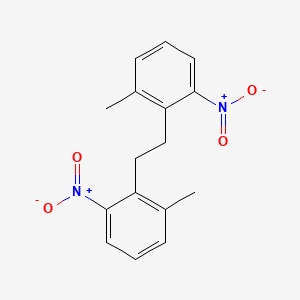
![Ethenyl N-{2-[4-(carboxylatooxy)-3-ethenylphenyl]ethyl}glycinate](/img/structure/B14616481.png)
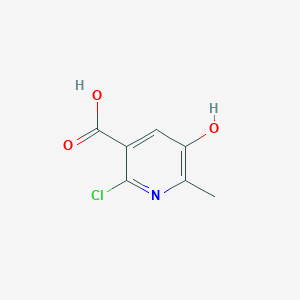


![10-[(3,5-Dimethylphenyl)methyl]-10-hydroxyphenanthren-9(10H)-one](/img/structure/B14616513.png)
